molecular formula C10H11BrS B8453054 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene CAS No. 917382-54-8

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene

Cat. No.: B8453054
CAS No.: 917382-54-8
M. Wt: 243.17 g/mol
InChI Key: DGEUSHXVDCWKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position. This compound is valuable in organic synthesis due to its unique structure, which allows for various chemical transformations .

Properties

CAS No.

917382-54-8

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

1-bromo-4-(cyclopropylmethylsulfanyl)benzene

InChI

InChI=1S/C10H11BrS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

DGEUSHXVDCWKFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-[(cyclopropylmethyl)sulfanyl]aniline, 4-[(cyclopropylmethyl)sulfanyl]thiophenol, and 4-[(cyclopropylmethyl)sulfanyl]phenol.

    Oxidation Reactions: Products include 1-bromo-4-[(cyclopropylmethyl)sulfinyl]benzene and 1-bromo-4-[(cyclopropylmethyl)sulfonyl]benzene.

    Coupling Reactions: Products include biaryl compounds with various substituents on the benzene ring.

Scientific Research Applications

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene involves its ability to undergo various chemical transformations. The bromine atom and the sulfanyl group are key functional groups that participate in these reactions. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other alkyl groups. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable tool in organic synthesis .

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